

MYD88 L265P mutation response to orelabrutinib

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Compound Focus: Orelabrutinib

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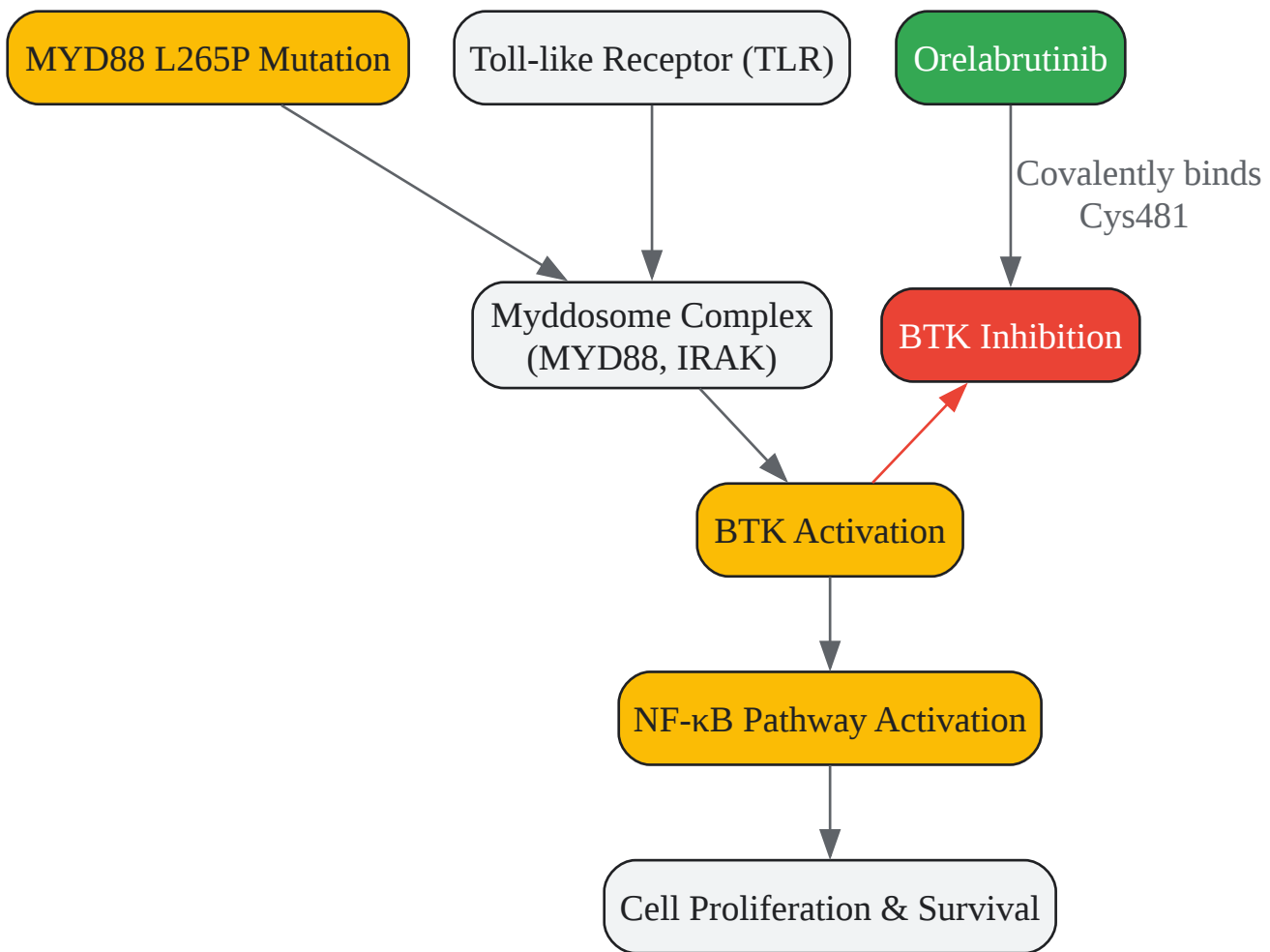
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Molecular Mechanism of Action

The efficacy of **orelabrutinib** in MYD88-driven cancers is rooted in its precise targeting of a critical signaling pathway.

- **MYD88 L265P Pathway:** The MYD88 L265P mutation is a gain-of-function mutation that constitutively activates the Toll-like receptor (TLR) pathway. This leads to the assembly of a protein complex called the "myddosome," which recruits and activates BTK. Activated BTK then triggers downstream pro-survival signals, primarily through the NF- κ B pathway, promoting malignant B-cell growth and survival [1] [2] [3].
- **Orelabrutinib's Role:** **Orelabrutinib** is a highly selective, irreversible covalent inhibitor of BTK. It binds to the cysteine-481 residue in the ATP-binding pocket of BTK, permanently inactivating it. This inhibition halts the downstream NF- κ B signaling, leading to apoptosis (programmed cell death) of the tumor cells [4] [3].

The following diagram illustrates this targeted signaling pathway and the site of **orelabrutinib** inhibition.



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Diagram: **Orelabrutinib** inhibits BTK in the hyperactive signaling pathway driven by the MYD88 L265P mutation.

Key Research Findings and Safety

Clinical studies highlight **orelabrutinib**'s effectiveness across different settings and its differentiated safety profile.

- **Efficacy in Combination Therapy:** Research on relapsed/refractory primary central nervous system lymphoma (PCNSL) shows that **orelabrutinib**-containing regimens are highly effective. One study reported an **Overall Response Rate (ORR) of 86.7%** and a **Complete Remission (CR) rate of 73.3%**. Genomic analysis confirmed that responders often had mutations in the **TLR, BCR, or NF-κB pathways** [5] [6].

- **Safety Profile: Orelabrutinib** is designed for high selectivity, minimizing off-target effects associated with other BTK inhibitors (e.g., atrial fibrillation, bleeding) [4] [3]. In the WM trial, most adverse events (AEs) were Grade 1 or 2 (91.0%). The most common Grade 3 or higher AEs were:
 - Neutropenia (**10.6%**)
 - Thrombocytopenia (**6.4%**)
 - Pneumonia (**4.3%**) One treatment-related death due to hepatitis B reactivation was reported, underscoring the need for proactive monitoring [4].

Experimental Protocols for Research

For researchers, understanding the assays used to validate **orelabrutinib**'s efficacy and mechanism is critical. The following table outlines key methodologies from preclinical and clinical studies.

Assay Type	Purpose	Key Methodological Details	Reference
Kinase Selectivity Profiling	To determine the specificity of orelabrutinib for BTK.	KINOMEScan screening against 468 kinases at 1 μ M; results reported as % of DMSO control. Cellular BTK occupancy was measured via target engagement assays [4] [2].	[4] [2]
In Vitro Cellular Efficacy	To assess cell viability and apoptosis post-treatment.	Use of CellTiter-Glo Luminescent Cell Viability Assay . Apoptosis measured by flow cytometry using annexin V/propidium iodide staining on cell lines (e.g., TMD-8, BCWM.1) and primary patient CD19+ cells [2].	[2]
Mutation Analysis	To determine MYD88 and CXCR4 mutation status of patients.	Real-time allele-specific PCR (AS-PCR) on genomic DNA from bone marrow specimens [4].	[4]
Signaling Studies	To confirm on-target pathway inhibition.	Immunoblotting (Western Blot) and Phosflow (flow cytometry) with phospho-specific antibodies (e.g., pBTK-Y223) to monitor phosphorylation levels in signaling proteins after drug treatment [2].	[2]

Research Implications and Future Directions

The data positions **orelabrutinib** as a compelling therapeutic option and outlines future research needs.

- **Therapeutic Rationale:** The high response rates in MYD88 L265P-mutated cancers provide a strong biological rationale for using **orelabrutinib** in these populations. Testing for the MYD88 mutation, particularly in lymphomas with an IgM paraprotein, can help identify patients most likely to respond [1] [4].
- **Addressing Resistance:** While **orelabrutinib** is effective, resistance through BTK C481S mutations can emerge. Novel agents like **KIN-8194**, a dual HCK/BTK inhibitor, have shown preclinical efficacy in overcoming this resistance, offering a potential future strategy [2].
- **Conclusion:** For drug development professionals, **orelabrutinib** represents a potent and selective BTK inhibitor with validated clinical efficacy in MYD88 L265P-driven B-cell malignancies. Its well-defined mechanism and manageable safety profile support its further investigation in combination regimens and in strategies to circumvent treatment resistance.

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